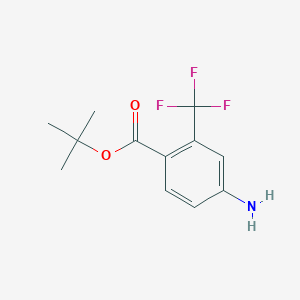

Tert-butyl 4-amino-2-(trifluoromethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-amino-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C12H14F3NO2 . It has a molecular weight of 261.24 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name of this compound is this compound . Its InChI code is 1S/C12H14F3NO2/c1-11(2,3)18-10(17)8-5-4-7(16)6-9(8)12(13,14)15/h4-6H,16H2,1-3H3 .Physical and Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Synthesis of Amino Acids and Peptides

- The compound has been used in the stereodivergent dihydroxylation of acyclic allylic amines, contributing to the asymmetric synthesis of amino sugars like 3,6-dideoxy-3-amino-L-talose (Csatayová et al., 2011).

Development of Pharmaceutical Agents

- It served as a precursor in the synthesis of glutamic acid and glutamine peptides, which showed inhibitory activity against SARS-CoV 3CL protease (Sydnes et al., 2006).

Polymer Chemistry

- The compound was used in the synthesis of hyperbranched polyimides, demonstrating effective approaches to modulate the reactivity of amino groups (Lang et al., 2017).

Stable Radical Synthesis

- It played a role in the hetero-Cope rearrangement for synthesizing water-soluble stable free radicals (Marx & Rassat, 2002).

NMR Applications

- The compound was involved in the synthesis of conformationally distinct amino acids for sensitive application in 19F NMR (Tressler & Zondlo, 2014).

Synthesis of Quinazolic Acid Derivatives

- Utilized in the novel synthesis of difluoromethylated quinazolic acid derivatives (Hao et al., 2000).

Advancements in Asymmetric Synthesis

- The compound has been used in the preparation of N-tert-butanesulfinyl imines, serving as intermediates in asymmetric synthesis of amines (Ellman et al., 2002).

Investigation of tert-Butyl Group Removal

- Investigated for the improved selectivity in the removal of the tert-butyloxycarbonyl group (Bodanszky & Bodanszky, 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name |

tert-butyl 4-amino-2-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)8-5-4-7(16)6-9(8)12(13,14)15/h4-6H,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJQXSMSVHCCST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Boc-amino)cyclopropyl]pyridine](/img/structure/B1374648.png)

![9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1374654.png)

![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride](/img/structure/B1374665.png)